molecular formula C14H18N2O4S B8788910 Methyl 1-isobutyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate

Methyl 1-isobutyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate

Cat. No. B8788910
M. Wt: 310.37 g/mol
InChI Key: ZOZLIRDDECXJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-isobutyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H18N2O4S and its molecular weight is 310.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-isobutyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-isobutyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 1-isobutyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

methyl 3,6-dimethyl-1-(2-methylpropyl)-2,4-dioxothieno[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C14H18N2O4S/c1-7(2)6-16-12-10(11(17)15(4)14(16)19)9(8(3)21-12)13(18)20-5/h7H,6H2,1-5H3

InChI Key

ZOZLIRDDECXJGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)N(C(=O)N(C2=O)C)CC(C)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Mercapto-3-methyl-1-(isobutyl)-pyrimidine-2,4(1H,3H)-dione (50 g) was dissolved in a solution of sodium acetate (95.6 g) in water (1.5 L), and methyl 3-bromo-2-oxo-butanoate (44.6 g) was added dropwise with stirring. After stirring 1 h at room temperature the mixture was extracted into ethyl acetate. The organic solution was washed with brine, dried (MgSO4) and evaporated to leave an oil. The oil (75.1 g) was dissolved in methylene chloride (800 ml) and cooled in an ice-bath under an atmosphere of nitrogen. With efficient stirring titanium tetrachloride (43.3 ml) was slowly added dropwise. The reaction mixture was stirred 1 h in the ice-bath and then 3 h at room temperature. The reaction mixture was poured slowly into vigorously stirred ice-water (2 L), and then the resulting suspension was extracted into methylene chloride. After drying, the organic solvent was removed in vacuo, and the residue was chromatographed (SiO2/1:1 ethyl acetate-isohexane) to afford the sub-title compound 42 g. Trituration with isohexane gave a white powder. δ 1HCDCl3—0.98(6H,d), 2.23-2.41 (1H,m), 2.46 (3H,s), 3.4 (3H,s), 3.75 (2H,d), 3.96 (3H,s).
Name
6-Mercapto-3-methyl-1-(isobutyl)-pyrimidine-2,4(1H,3H)-dione
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
95.6 g
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
75.1 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
43.3 mL
Type
catalyst
Reaction Step Five

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